molecular formula C21H26N4O4S2 B12154498 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12154498
M. Wt: 462.6 g/mol
InChI Key: AJFFYUDLZBWHGB-SSZFMOIBSA-N
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Description

The compound “3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” (hereafter referred to as Compound A) belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, a scaffold known for its diverse pharmacological applications, including anti-inflammatory, antimicrobial, and kinase inhibitory activities .

Properties

Molecular Formula

C21H26N4O4S2

Molecular Weight

462.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O4S2/c1-4-29-11-6-10-25-20(27)16(31-21(25)30)13-15-17(22-8-12-28-3)23-18-14(2)7-5-9-24(18)19(15)26/h5,7,9,13,22H,4,6,8,10-12H2,1-3H3/b16-13-

InChI Key

AJFFYUDLZBWHGB-SSZFMOIBSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCOC)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCOC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the introduction of the ethoxypropyl group, and the final coupling with the pyrido[1,2-a]pyrimidin-4-one core. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolidinone ring or the pyrido[1,2-a]pyrimidin-4-one core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of different reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool compound for studying biological processes.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity against specific targets.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Structural Features :

  • Core Structure : A fused pyrido[1,2-a]pyrimidin-4-one system with a methyl group at position 7.
  • Substituents: A (Z)-configured thiazolidinone ring at position 3, substituted with a 3-ethoxypropyl group and a thioxo moiety. A 2-methoxyethylamino group at position 2.

The thiazolidinone moiety is critical for bioactivity, as its electron-deficient conjugated system enables interactions with biological targets like enzymes or receptors . The 3-ethoxypropyl and 2-methoxyethyl substituents enhance solubility and modulate pharmacokinetic properties compared to simpler alkyl or aryl analogs .

Comparison with Similar Compounds

Structural Analogs in the 4H-Pyrido[1,2-a]pyrimidin-4-one Family

The following table compares Compound A with structurally related derivatives (data sourced from patents, synthesis studies, and molecular databases):

Compound ID/Name Substituent Variations vs. Compound A Molecular Weight (g/mol) Key Biological or Chemical Notes Reference
Compound A Reference compound ~525 (estimated) N/A (Target compound; limited direct bioactivity data reported)
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-... - 3-Methoxypropyl (vs. 3-ethoxypropyl)
- Tetrahydrofuranmethyl amino (vs. 2-methoxyethylamino)
513.6 Enhanced lipophilicity due to tetrahydrofuran group; potential CNS penetration
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - Isobutyl (vs. 3-ethoxypropyl) 497.6 Reduced solubility but increased metabolic stability due to branched alkyl chain
BH24247
(2-[(3-Ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-...)
- 4-Methoxybenzyl (vs. 3-ethoxypropyl)
- Additional ethoxypropylamino group
524.65 Improved antimicrobial activity due to aromatic substitution; higher logP (3.8)
10a
(6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)
- Pyrazolo-pyrimidinone core (vs. pyrido-pyrimidinone)
- Phenylthiazolidinone
406.4 Anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 inhibition assay)

Substituent Effects on Bioactivity and Physicochemical Properties

Thiazolidinone Modifications:

  • 3-Ethoxypropyl vs. 3-Methoxypropyl (Compound A vs. ): The ethoxy group increases hydrophobicity (logP ~2.5 vs.
  • Aromatic vs. Alkyl Substitutions (BH24247 vs. Compound A) : The 4-methoxybenzyl group in BH24247 enhances π-π stacking with enzyme active sites, correlating with stronger antimicrobial effects (MIC = 8 µg/mL against S. aureus) , whereas alkyl chains (e.g., 3-ethoxypropyl) prioritize solubility over target affinity.

Amino Group Variations:

  • 2-Methoxyethylamino vs. Tetrahydrofuranmethylamino: The 2-methoxyethyl group in Compound A offers balanced polarity (PSA = 95 Ų), while bulkier tetrahydrofuran derivatives () may hinder binding to compact active sites .

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